molecular formula C22H29N3O3 B2604708 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone CAS No. 439120-72-6

2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone

Cat. No. B2604708
CAS RN: 439120-72-6
M. Wt: 383.492
InChI Key: KZIFGOUOMCAJSW-UHFFFAOYSA-N
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Description

The compound “2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of a methoxy group indicates that there is an ether functional group in the molecule .


Molecular Structure Analysis

The molecular formula of this compound is C22H29N3O3 . It likely has a complex three-dimensional structure due to the presence of multiple ring structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions . Piperazine rings can act as a bidentate ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of polar functional groups like carbonyl and ether could influence its solubility .

Scientific Research Applications

1. Medicinal Chemistry and Biological Activity

  • The compound's structure has been utilized in the development of various biologically active molecules, particularly in the context of antimicrobial and antifungal activities. For instance, derivatives of the compound have been synthesized and assessed for their antimicrobial properties against a range of microbial strains. These studies indicate the potential of the compound in the development of new antimicrobial agents (Patel et al., 2009), (Patel et al., 2011).

2. Chemical Synthesis and Modification

  • The chemical structure of 2-ethyl-1-(5-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone has been involved in various synthetic pathways, leading to the development of novel compounds. Studies demonstrate its role in the synthesis of complex molecules and the exploration of its reactivity under different chemical conditions, contributing to advancements in synthetic organic chemistry (Gein et al., 2013), (Kumara et al., 2017).

3. Crystallography and Material Science

  • Research has focused on the crystal structure analysis of derivatives of this compound. Crystallographic studies provide insights into the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the material properties and designing molecules with desired physical and chemical characteristics (Kumara et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

properties

IUPAC Name

2-ethyl-1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-4-16(5-2)21(26)17-14-20(23-15-17)22(27)25-12-10-24(11-13-25)18-6-8-19(28-3)9-7-18/h6-9,14-16,23H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIFGOUOMCAJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=CNC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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